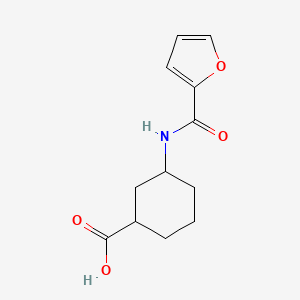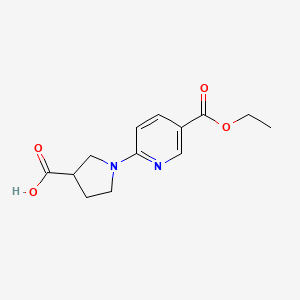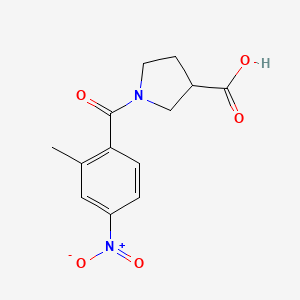
3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid, also known as FCA, is a cyclic amino acid that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FCA is a chiral compound that exists in two enantiomeric forms, L-FCA, and D-FCA. The compound has a molecular weight of 235.25 g/mol and a melting point of 209-211°C.
Mécanisme D'action
The mechanism of action of 3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid is not fully understood. However, studies have suggested that the compound acts by inhibiting the activity of certain enzymes, including matrix metalloproteinases and beta-secretase. This compound has also been shown to modulate the expression of various genes involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to exhibit antioxidant activity, which helps in protecting cells from oxidative stress. This compound has also been shown to have anti-inflammatory activity, which helps in reducing inflammation in the body. The compound has been shown to have a positive effect on glucose metabolism and lipid metabolism, which makes it a potential candidate for the treatment of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid has several advantages for lab experiments. The compound is relatively easy to synthesize, and its chemical properties are well characterized. This compound is also stable under standard laboratory conditions, making it suitable for long-term storage. However, this compound has some limitations for lab experiments. The compound is highly hydrophobic, which makes it difficult to dissolve in aqueous solutions. This compound is also sensitive to light and heat, which can lead to degradation of the compound.
Orientations Futures
There are several future directions for the study of 3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid. One potential direction is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Another potential direction is the investigation of this compound's effects on the gut microbiome, which has been shown to play a critical role in various physiological processes. Additionally, the development of new synthesis methods for this compound could lead to the discovery of new analogs with enhanced properties.
Méthodes De Synthèse
3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid can be synthesized through various methods, including the Strecker synthesis, reductive amination, and the Mannich reaction. The most commonly used method for the synthesis of this compound is the Strecker synthesis. In this method, the reaction between furan-2-carboxaldehyde, NH4Cl, and KCN leads to the formation of this compound.
Applications De Recherche Scientifique
3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. The compound has also been shown to have neuroprotective effects by preventing the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease.
Propriétés
IUPAC Name |
3-(furan-2-carbonylamino)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-11(10-5-2-6-17-10)13-9-4-1-3-8(7-9)12(15)16/h2,5-6,8-9H,1,3-4,7H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRHECSUHBYHNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)C2=CC=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2,4-Difluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569041.png)

![1-[(2,4-Dimethylphenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569062.png)

![1-[2-(3,4-Difluorophenyl)sulfanylacetyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569070.png)
![1-[(3-Fluoro-4-methylphenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569072.png)


![1-[(4-Pyrazol-1-ylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569088.png)
![N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7569105.png)
![4-O-[2-(2,4-dichlorophenyl)-2-oxoethyl] 1-O-ethyl (E)-but-2-enedioate](/img/structure/B7569108.png)
![3-amino-N-[2-(4-fluorophenoxy)ethyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B7569114.png)
![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7569135.png)
![N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7569142.png)
